molecular formula C13H15NO3 B14557101 4-(4-Methoxyphenyl)-1-methylpiperidine-2,6-dione CAS No. 62143-53-7

4-(4-Methoxyphenyl)-1-methylpiperidine-2,6-dione

Cat. No.: B14557101
CAS No.: 62143-53-7
M. Wt: 233.26 g/mol
InChI Key: PKOXYVCKKUOFIX-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1-methylpiperidine-2,6-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a piperidine ring, which is further substituted with a methyl group and two ketone functionalities. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-1-methylpiperidine-2,6-dione typically involves the Mannich reaction, where p-anisaldehyde is condensed with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then methylated and subjected to oximation with hydroxylamine hydrochloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1-methylpiperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone functionalities to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(4-Methoxyphenyl)-1-methylpiperidine-2,6-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1-methylpiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-1-methylpiperidine-2,6-dione is unique due to its specific substitution pattern and the presence of two ketone functionalities. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.

Properties

CAS No.

62143-53-7

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1-methylpiperidine-2,6-dione

InChI

InChI=1S/C13H15NO3/c1-14-12(15)7-10(8-13(14)16)9-3-5-11(17-2)6-4-9/h3-6,10H,7-8H2,1-2H3

InChI Key

PKOXYVCKKUOFIX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(CC1=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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